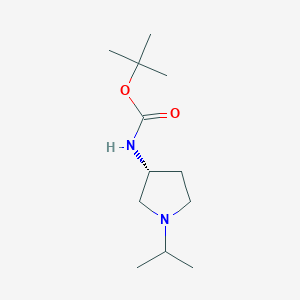
Naphthalene-1,8-disulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-1,8-disulfonic Acid is a type of sulfonic acid that is derived from naphthalene . It is a colorless solid and is typically obtained as a tetrahydrate . It is one of several isomers of naphthalenedisulfonic acid .
Synthesis Analysis
The synthesis of this compound involves disulfonation of naphthalene with oleum . Further sulfonation gives the 1,3,5-trisulfonic acid derivative . There are also studies on the synthesis and characterization of new complexes based on naphthalene-1,3-disulfonic acid .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The compound is characterized by its unique structure, which includes two sulfonic acid groups attached to a naphthalene ring.Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, fusion of Armstrong’s acid in NaOH gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol . Nitration gives nitrodisulfonic acids, which are precursors to amino derivatives .Physical And Chemical Properties Analysis
This compound is a colorless solid and is typically obtained as a tetrahydrate . It has a molar mass of 288.299 g/mol . The compound is known to be a strong acid .Wissenschaftliche Forschungsanwendungen
Wastewater Treatment : Naphthalene sulfonic acid, including its derivatives like 1-Amino-8-naphthol-3,6-disulfonic acid (H-acid), is extensively used in the chemical industry for dye synthesis. It's a significant component in the wastewater from H-acid manufacturing, which is challenging to treat due to its rich content in various substituted derivatives of naphthalene. Research has explored methods like ferrous ion-peroxide oxidation combined with coagulation for treating this wastewater. This approach has demonstrated considerable effectiveness in reducing the chemical oxygen demand (COD) and improving biodegradability of the residue (Zhu, Yang, & Wang, 1996).
Geothermal Reservoir Tracing : Polyaromatic sulfonates, including naphthalene disulfonates, have been tested as geothermal tracers. They can withstand high temperatures (up to 310 °C and in some cases 350 °C) in hydrothermal environments, making them suitable for use in geothermal reservoirs. They aid in understanding the dynamics and characteristics of these reservoirs (Rose, Benoit, & Kilbourn, 2001).
Fuel Cell Applications : Sulfonated naphthalene dianhydride-based polyimide copolymers, which include naphthalene disulfonate derivatives, have been studied for their potential in fuel cell applications. These copolymers have been found to possess properties that could make them suitable for use in proton-exchange-membrane fuel cells (Einsla et al., 2005).
Pollution and Environmental Studies : Studies on the toxicity of naphthalene sulfonic acids (NSAs) to aquatic life forms, such as benthic invertebrates, are essential for understanding environmental impacts. NSAs are used extensively in industrial applications, and their release into aquatic systems can have ecological implications (Matten et al., 2020).
Adsorption and Separation Techniques : Research on the interactions of naphthalene sulfonates with activated carbon cloth during adsorption from aqueous solutions has been conducted. These studies are crucial for developing effective separation and purification methods in various industrial processes (Ayranci & Duman, 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
Naphthalene-1,8-disulfonic Acid is a fluorescent organic compound . It is one of several isomers of naphthalenedisulfonic acid It has been shown to interact with macrocycles l1 and l2 .
Mode of Action
The interaction of this compound with its targets has been evaluated by fluorescence emission spectra . It was found that this compound had a quenching effect upon the addition of the two macrocycles, which contain both 2,6-pyridylamide and dipyrrole units .
Biochemical Pathways
It is known that naphthalene and substituted naphthalenes can be degraded by various bacterial species . The degradation of naphthalene yields a mixture of the 1- and 2-sulfonic acids . Further sulfonation of the latter disulfonic acid mixture yields 78% 1,3,6- and 17% 1.3.5- + 1,3,7- trisulfonic acids .
Pharmacokinetics
It is known that this compound is thermally stable up to 300 °c . Above this temperature, a weight loss of 1.2% occurs . These properties could potentially impact the bioavailability of this compound.
Result of Action
KAs 3–5 cells showed cellular aggregation around naphthalene crystals with decreased cell surface charge .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the temperature can affect the thermal stability of this compound . Furthermore, the presence of other compounds, such as macrocycles L1 and L2, can influence the interaction of this compound with its targets .
Biochemische Analyse
Biochemical Properties
It has been used in the preparation of organic salts with other compounds, indicating potential interactions with various biomolecules .
Molecular Mechanism
The molecular mechanism of Naphthalene-1,8-disulfonic Acid is not well-defined. It’s known that the compound can participate in reactions with other molecules to form crystalline complexes
Eigenschaften
IUPAC Name |
naphthalene-1,8-disulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)8-5-1-3-7-4-2-6-9(10(7)8)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGFCRCWXGDIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-[(4-methylphenyl)sulfanyl]ethylidene)amine](/img/structure/B2709723.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)

![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2709738.png)

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)
![2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2709741.png)

ammoniumolate](/img/structure/B2709744.png)
